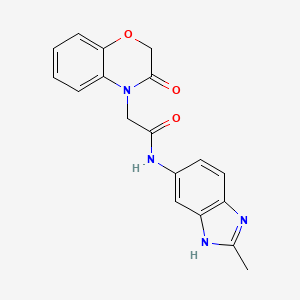![molecular formula C17H18ClNO2S B4711443 N-(4-chlorobenzyl)-2-[(2-methoxyethyl)thio]benzamide](/img/structure/B4711443.png)
N-(4-chlorobenzyl)-2-[(2-methoxyethyl)thio]benzamide
Descripción general
Descripción
N-(4-chlorobenzyl)-2-[(2-methoxyethyl)thio]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been extensively studied.
Aplicaciones Científicas De Investigación
N-(4-chlorobenzyl)-2-[(2-methoxyethyl)thio]benzamide has been used in various scientific research applications. It has been reported to exhibit antitumor activity by inducing apoptosis in cancer cells. The compound has also been studied for its potential use as an antimicrobial agent. Additionally, this compound has been shown to inhibit the activity of certain enzymes, making it a potential candidate for the development of enzyme inhibitors.
Mecanismo De Acción
The mechanism of action of N-(4-chlorobenzyl)-2-[(2-methoxyethyl)thio]benzamide is not fully understood. However, studies have shown that the compound induces apoptosis in cancer cells by activating the caspase pathway. It has also been reported to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects. Studies have reported that the compound induces apoptosis in cancer cells by causing DNA damage and disrupting the mitochondrial membrane potential. Additionally, this compound has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, leading to an increase in acetylcholine levels in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chlorobenzyl)-2-[(2-methoxyethyl)thio]benzamide has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and can be obtained in high purity. It has been shown to exhibit antitumor and antimicrobial activity, making it a potential candidate for drug development. However, the compound's mechanism of action is not fully understood, and more research is needed to determine its efficacy and safety.
Direcciones Futuras
There are several future directions for research on N-(4-chlorobenzyl)-2-[(2-methoxyethyl)thio]benzamide. One area of research could focus on the development of the compound as a potential anticancer agent. Studies could be conducted to determine the compound's efficacy in different types of cancer and to optimize its dosage and administration. Another area of research could focus on the compound's potential use as an enzyme inhibitor. Studies could be conducted to identify other enzymes that the compound inhibits and to determine its efficacy as an enzyme inhibitor. Additionally, the compound's mechanism of action could be further studied to gain a better understanding of its biochemical and physiological effects.
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(2-methoxyethylsulfanyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2S/c1-21-10-11-22-16-5-3-2-4-15(16)17(20)19-12-13-6-8-14(18)9-7-13/h2-9H,10-12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVZVKSEJHMBHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCSC1=CC=CC=C1C(=O)NCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[(3,4-dichlorophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4711367.png)

![1-(1-adamantyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4711381.png)
![9-ethyl-3-[(4-ethyl-1-piperazinyl)methyl]-9H-carbazole](/img/structure/B4711397.png)

![2-methyl-3-phenyl-5-[(2-pyrimidinylthio)methyl]pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4711411.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(2-ethoxyphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B4711427.png)
![methyl 4-{[3-(2-hydroxyethyl)-4-(2-phenylethyl)-1-piperazinyl]methyl}benzoate](/img/structure/B4711430.png)

![isopropyl 2-[(phenoxyacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4711437.png)
![1-[3-(4-isopropylphenyl)propanoyl]-4-(methylsulfonyl)piperazine](/img/structure/B4711447.png)
![2-iodo-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B4711453.png)

![N-(4-fluorophenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]propanamide](/img/structure/B4711465.png)